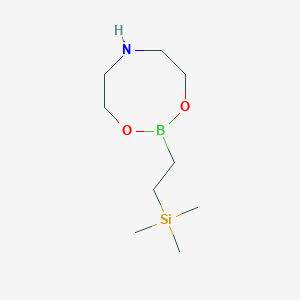

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane

Description

Table 1: Key Nomenclature and Structural Data

The boron atom’s vacant p-orbital enables Lewis acid behavior, while the TMS group enhances lipophilicity and modulates reactivity. This structural duality underpins its utility in synthetic and materials chemistry.

Historical Development in Boron Heterocycle Chemistry

The synthesis and study of boron heterocycles emerged in the mid-20th century, driven by interest in their unique electronic properties and catalytic potential. Dioxazaborocanes, a subclass of boron heterocycles, were first reported in the 1950s as stable adducts formed by condensing diethanolamine derivatives with boronic acids. Early applications focused on isolating reactive boron intermediates, but advancements in the 21st century expanded their role in cross-coupling reactions and functional group transformations.

Key Milestones:

- 1950s–1970s : Initial syntheses of dioxazaborocanes via diethanolamine-boronic acid condensation, primarily for stabilizing boron intermediates.

- 1980s–2000s : Development of alkyl- and aryl-substituted dioxazaborocanes, including TMS derivatives, to enhance thermal stability and reactivity.

- 2010s–Present : Integration into Suzuki-Miyaura couplings and BNCT (Boron Neutron Capture Therapy), leveraging boron’s neutron-capture cross-section.

The introduction of silicon-based substituents, such as trimethylsilyl groups, marked a significant innovation. These groups improved solubility in nonpolar solvents and reduced susceptibility to hydrolysis, enabling applications in organometallic catalysis. For instance, TMS-functionalized dioxazaborocanes facilitate transmetalation steps in palladium-catalyzed reactions, as demonstrated in the synthesis of biaryl compounds.

Table 2: Evolution of Dioxazaborocane Derivatives

| Era | Innovation | Impact |

|---|---|---|

| 1950s | Diethanolamine-boronic acid adducts | Stabilization of reactive boron species |

| 1980s | Alkyl/aryl substitutions | Enhanced thermal stability |

| 2000s | Silicon-containing variants (e.g., TMS) | Improved lipophilicity and reactivity |

| 2010s | Cross-coupling applications | Broadened synthetic utility |

Modern synthetic routes often employ Grignard reagents or transition-metal catalysts to install functional groups at the boron center. For example, this compound is synthesized via nucleophilic substitution between diethanolamine and chloroborane precursors, followed by silylation. These methods highlight the compound’s role in advancing boron heterocycle chemistry from laboratory curiosities to practical tools in organic synthesis.

Properties

IUPAC Name |

2-(1,3,6,2-dioxazaborocan-2-yl)ethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22BNO2Si/c1-14(2,3)9-4-10-12-7-5-11-6-8-13-10/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVGQCBXTAHGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626609 | |

| Record name | 2-[2-(Trimethylsilyl)ethyl]-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501014-43-3 | |

| Record name | Tetrahydro-2-[2-(trimethylsilyl)ethyl]-4H-1,3,6,2-dioxazaborocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Trimethylsilyl)ethyl]-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Method A: From Vinyltrimethylsilane

- Starting Material: Vinyltrimethylsilane (2.93 mL, approx. 20 mmol).

- Procedure: The compound is prepared by reacting vinyltrimethylsilane with appropriate boron reagents under mild conditions, followed by ring closure.

- Reaction Conditions: Stirring at room temperature for 2 hours.

- Workup: Extraction with ethyl acetate (80 mL).

- Yield: 77% (3.72 g, 15.37 mmol).

- Physical State: Colorless oil.

- Boiling Point: 105-120 °C.

This method is described as a general approach (Method A) and is noted for its relatively high yield and straightforward procedure.

General Method B: From 4-Vinyl-1,3-dioxolan-2-one

- Starting Material: 4-Vinyl-1,3-dioxolan-2-one (1.92 mL, 20 mmol).

- Reaction: The reaction mixture is stirred for 2 hours at room temperature.

- Extraction: Using ethyl acetate (80 mL).

- Yield: 77% in the form of a colorless oil.

- Notes: This method is closely related to Method A but uses a cyclic vinyl carbonate precursor to introduce the vinyl group.

General Method C: From Trimethylsilylacetylene

- Starting Material: Trimethylsilylacetylene (2.83 mL, 20 mmol).

- Reaction: The alkyne is reacted with boron reagents to form the dioxazaborocane ring.

- Yield: 59% (4.91 g, 11.73 mmol).

- Physical State: Colorless viscous oil.

- Boiling Point: 120-130 °C.

This method provides an alternative synthetic route with a moderate yield and involves the use of an alkyne precursor rather than an alkene.

Detailed Reaction Steps and Mechanistic Insights

- Initial Boron Reagent Preparation: Freshly prepared di(1-isopropyl-3-methylbut-2-enyl)borane or related bis(allyl)boranes are often employed as reactive boron intermediates.

- Addition of Vinyl or Alkyne Substrates: Vinyltrimethylsilane or trimethylsilylacetylene is added slowly (over ~20 minutes) to the borane suspension, maintaining low temperature (below 5 °C) to control reactivity and avoid side reactions.

- Ring Closure: After the initial addition, 2,3-butanedione or other diketones may be added to facilitate ring closure, often under cooling to manage exothermicity.

- Workup: The reaction mixture is evaporated under reduced pressure, diluted with water, and extracted with organic solvents such as heptane or ethyl acetate.

- Purification: The crude product is purified by standard techniques such as silica gel chromatography or distillation under reduced pressure.

Reaction Parameters and Optimization

Comparative Analysis of Preparation Methods

| Method | Starting Material | Yield (%) | Physical State | Boiling Point (°C) | Notes |

|---|---|---|---|---|---|

| Method A | Vinyltrimethylsilane | 77 | Colorless oil | 105-120 | High yield, straightforward |

| Method B | 4-Vinyl-1,3-dioxolan-2-one | 77 | Colorless oil | 105-120 | Similar to Method A, cyclic precursor |

| Method C | Trimethylsilylacetylene | 59 | Colorless viscous oil | 120-130 | Moderate yield, alkyne precursor |

Research Findings and Notes

- The use of vinyltrimethylsilane as a starting material is favored for its availability and reactivity, enabling efficient synthesis of the target dioxazaborocane.

- Controlling the temperature during addition steps is critical to avoid side reactions and ensure high purity.

- The ring closure step involving diketones such as 2,3-butanedione is exothermic and requires cooling to maintain reaction control.

- The compound is typically isolated as a colorless oil, suitable for further synthetic applications, including Suzuki coupling reactions.

- The described methods have been patented and reported in peer-reviewed literature, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boron-oxygen bonds.

Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized boron compounds .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane is in organic synthesis as a reagent for esterification reactions. It acts as a precursor for β-silyl stabilized carbocations, facilitating the formation of esters without the need for strong acid catalysts.

Case Study: Esterification Reactions

In a study by MDPI, the compound was used to synthesize 2-trimethylsilylethyl esters from carboxylic acids with yields exceeding 80% under mild conditions. The reaction mechanism involved the formation of an imidate intermediate that was subsequently converted to the ester product through heating in refluxing toluene .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Reflux with carboxylic acid | 81% | Mild conditions with no strong acids required |

| Use of TMSOTf | N/A | Led to destruction of imidate |

Materials Science

The compound has potential applications in materials science due to its ability to form stable complexes with metal ions. These complexes can be utilized in creating new materials with enhanced properties.

Case Study: Metal Complexation

Research indicates that derivatives of dioxazaborocanes can form coordination complexes with transition metals, which can be applied in catalysis and sensor technology . The ability to modify the dioxazaborocane structure allows for tuning the properties of these materials for specific applications.

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Sensor |

Analytical Chemistry

In analytical chemistry, this compound is explored for its use in fluorescence-based detection methods.

Case Study: Fluorescent Detection

A study published in IEEE Xplore demonstrated that derivatives of dioxazaborocanes could be used as fluorescent probes for detecting hydrogen peroxide and peroxide-based explosives. The mechanism involves inhibition of photo-induced electron transfer (PET), providing a sensitive detection method .

| Compound Used | Detection Limit | Application Area |

|---|---|---|

| Dioxazaborocane derivative | Low µM range | Explosive detection |

Mechanism of Action

The mechanism by which 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .

Comparison with Similar Compounds

Reactivity

Electronic and Steric Effects

- Thienyl Groups : The sulfur atom in the thienyl derivative () may alter electron density at the boron center, affecting Lewis acidity and catalytic performance .

Biological Activity

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide an authoritative overview of its significance in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 202.27 g/mol. Its structure includes a dioxazaborocane core, which is known for its unique reactivity and potential applications in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylsilyl derivatives with boron-containing reagents. The following general reaction scheme outlines the process:

- Starting Materials : Trimethylsilyl ethyl halides and boron reagents.

- Reaction Conditions : Conducted in an inert atmosphere using solvents such as toluene or dichloromethane.

- Yield : Varies based on the specific reagents and conditions used but can reach up to 70% under optimized conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines:

- U-87 MG Glioblastoma Cells : The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity.

- Mechanism of Action : Preliminary investigations suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of pathogens:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli.

- Fungal Strains : Exhibited antifungal activity against Candida albicans.

Study 1: In Vivo Efficacy in Tumor Models

A study conducted on BALB/c nu/nu mice bearing U-87 MG tumors demonstrated that oral administration of 25 mg/kg of the compound significantly reduced tumor size compared to control groups. PET-MRI imaging was utilized to assess tumor response over time.

Study 2: Mechanistic Insights

Research published in the Journal of Medicinal Chemistry explored the mechanistic pathways involved in the anticancer effects of this compound. The study utilized flow cytometry and Western blot analysis to evaluate apoptosis markers and cell cycle distribution.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | U-87 MG | ~10 | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | ~15 | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | ~20 | Ergosterol biosynthesis inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or boron-mediated cyclization. For example, reacting trimethylsilylethylamine with boron-containing precursors (e.g., boric acid esters) under anhydrous conditions. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from cold aprotic solvents (0–6°C storage, as in ). Monitor purity via B NMR to confirm boron environment integrity and GC-MS for volatile byproduct detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify organic substituents; B NMR (quadrupolar relaxation) confirms boron coordination geometry.

- X-ray Diffraction (XRD) : Resolve crystal structure to verify the dioxazaborocane ring conformation and silyl-ethyl bonding angles .

- FT-IR : Detect B-O (≈1350 cm) and Si-C (≈1250 cm) stretches. Cross-reference with computational simulations (e.g., DFT) for vibrational mode assignments .

Q. How does the trimethylsilyl group influence the compound’s stability and reactivity?

- Methodology : The silyl group enhances steric shielding, reducing hydrolysis susceptibility. Test stability under varying humidity (e.g., 25°C/60% RH vs. inert atmosphere) via kinetic studies using B NMR. Compare reactivity with non-silylated analogs in Suzuki-Miyaura couplings to assess electronic/steric effects .

Advanced Research Questions

Q. How can computational modeling predict catalytic activity in boron-mediated reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify active sites for substrate binding. Validate with experimental kinetic data (e.g., turnover frequencies in cross-coupling reactions). COMSOL Multiphysics can simulate reaction dynamics under flow conditions .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?

- Methodology :

- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to isolate confounding factors .

- Byproduct Analysis : Use LC-MS or in-situ IR to detect intermediates (e.g., boronic acid decomposition products).

- Theoretical Alignment : Reconcile discrepancies by refining computational models (e.g., incorporating solvent effects via COSMO-RS) .

Q. How does the dioxazaborocane ring affect stereoselectivity in asymmetric catalysis?

- Methodology : Synthesize enantiopure variants via chiral auxiliaries or kinetic resolution. Test in asymmetric aldol or hydroboration reactions. Compare enantiomeric excess (ee) via chiral HPLC or F NMR (with fluorine-tagged substrates). Correlate results with XRD-derived torsional angles in the boron-nitrogen ring .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking). Optimize mixing efficiency using computational fluid dynamics (CFD) to avoid gradient formation. Validate batch consistency via statistical process control (SPC) charts .

Methodological Frameworks

- Theoretical Integration : Anchor research questions in boron chemistry principles (e.g., Lewis acidity, ring strain) and organosilicon steric effects. Use conceptual frameworks like molecular orbital theory to guide mechanistic hypotheses .

- Data Validation : Cross-validate spectroscopic and computational data with peer-reviewed references (e.g., ChemFace’s protocols for boronate characterization ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.